

Physical and chemical properties of Triacetin-d9

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Compound of Interest

Compound Name: Triacetin-d9

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An In-depth Technical Guide to the Physical and Chemical Properties of **Triacetin-d9**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Triacetin-d9**. Given that experimentally determined data for **Triacetin-d9** is limited, this guide also includes data for the non-deuterated form, Triacetin, to serve as a close proxy, with differences clearly noted. This document is intended for researchers, scientists, and professionals in drug development who utilize **Triacetin-d9** as an internal standard or in other research applications.

Introduction

Triacetin-d9 is the deuterated form of Triacetin, a triester of glycerol and acetic acid.[1] In **Triacetin-d9**, the nine hydrogen atoms of the three acetyl groups are replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The presence of deuterium alters the molecular weight but has a minimal effect on the chemical properties, allowing it to be used as a reliable tracer and standard in metabolic and pharmacokinetic studies.[1]

Chemical Structure and Identification

- IUPAC Name: 2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate[3]

- Synonyms: Glyceryl triacetate-d9, 1,2,3-Triacetoxyp propane-d9[1]
- CAS Number: 2733570-86-8[1]
- Chemical Formula: C₉H₅D₉O₆
- Molecular Weight: 227.26 g/mol [3]

Physical Properties

The experimental physical properties of **Triacetin-d9** are not widely reported. However, the properties of Triacetin can be used as a reliable estimate, with the primary difference being the molecular weight.

Table 1: Comparison of Physical Properties of **Triacetin-d9** and Triacetin

Property	Triacetin-d9	Triacetin
Molecular Weight	227.26 g/mol [3]	218.20 g/mol [4]
Appearance	Not specified, likely a colorless, oily liquid	Colorless, somewhat oily liquid[5][6]
Odor	Not specified, likely a slight, fatty odor	Slight, fatty odor[5][6]
Melting Point	Not specified	3 °C[7] / -78 °C[8]
Boiling Point	Not specified	258 - 260 °C[6]
Density	Not specified	1.16 g/mL at 25 °C[6]
Refractive Index	Not specified	1.429 - 1.431 at 25 °C[5]
Flash Point	Not specified	138 - 148 °C (closed cup)[7][9]
Autoignition Temperature	Not specified	430 - 433 °C[7][9]
Vapor Pressure	Not specified	<0.1 mbar at 20 °C[7]
XLogP3	0.2[3]	0.2[4]
Topological Polar Surface Area	78.9 Å²[3]	78.9 Å²[4]

Chemical Properties

Table 2: Solubility of Triacetin

Solvent	Solubility
Water	58 g/L at 25 °C[8]
Ethanol	Miscible[4][6]
Ether	Miscible[4][6]
Chloroform	Miscible[4]
Benzene	Miscible[4][6]
Acetone	Very soluble[4]
Carbon Disulfide	Slightly soluble[4]
Mineral Oil	Insoluble[6]

- **Stability:** Triacetin is stable under recommended storage conditions.[4] It is incompatible with strong oxidizing agents.[6][7]
- **Hydrolysis:** The ester linkages in Triacetin can be hydrolyzed to yield glycerol and acetic acid. This process can be catalyzed by acids, bases, or enzymes (esterases). The release of acetic acid is the basis for its fungistatic properties.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **Triacetin-d9** are not readily available. However, standard methodologies can be applied.

Determination of Melting Point: A small amount of the solid sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

Determination of Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor

is in equilibrium with the liquid is recorded.

Determination of Density: A pycnometer or a hydrometer can be used to determine the density of the liquid sample at a specific temperature. The mass of a known volume of the liquid is measured.

Spectroscopic Analysis:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are used to confirm the structure and isotopic labeling of **Triacetin-d9**. The absence of signals corresponding to the acetyl protons in the ^1H NMR spectrum would confirm deuteration.
- **Mass Spectrometry:** Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of **Triacetin-d9**.[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O stretch of the ester groups.[\[11\]](#)

Applications and Workflows

The primary application of **Triacetin-d9** is as an internal standard in quantitative analytical methods.[\[1\]](#)[\[2\]](#)

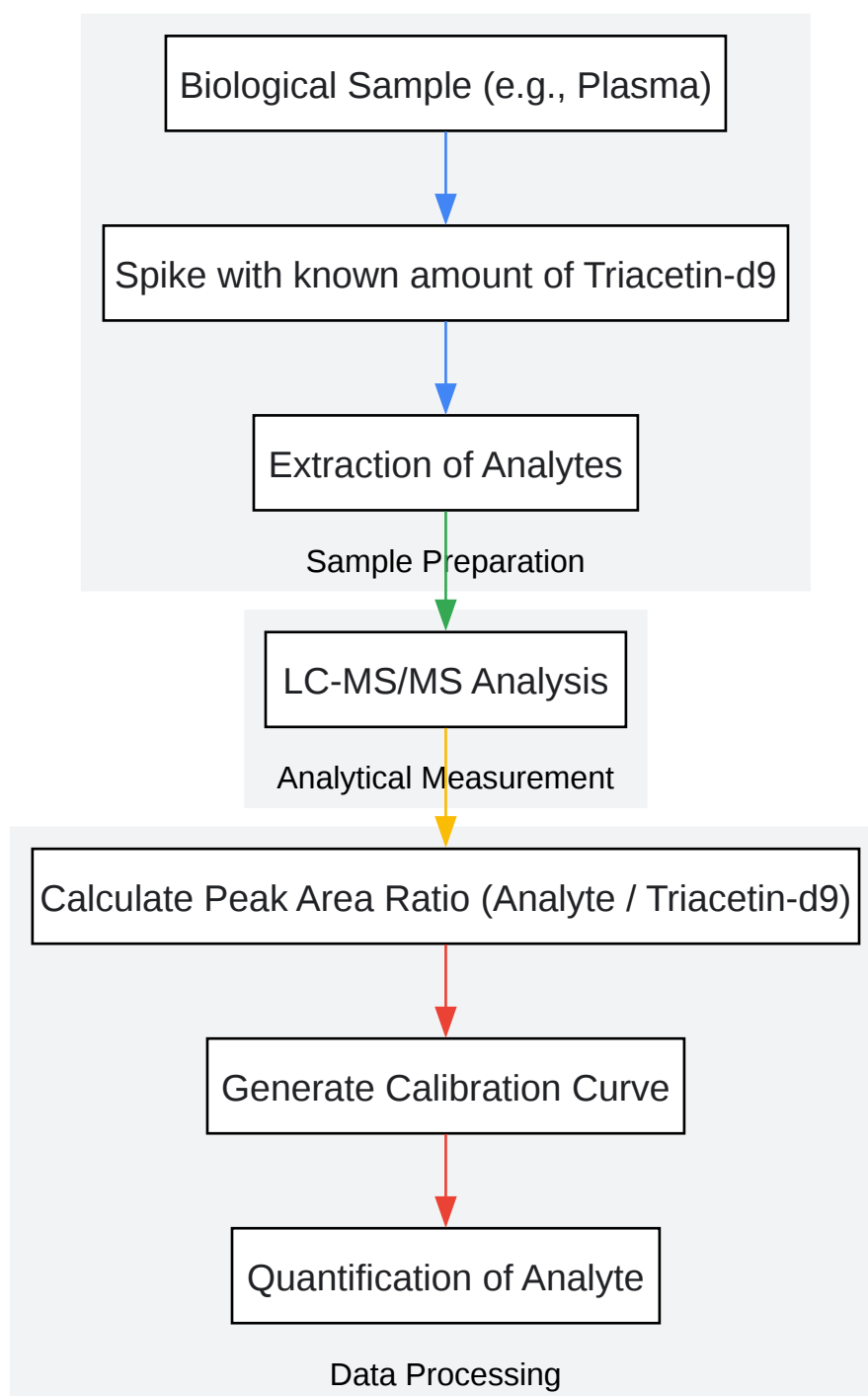


Figure 1: Use of Triacetin-d9 as an Internal Standard

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Caption: Workflow for quantitative analysis using **Triacetin-d9** as an internal standard.

Synthesis

The synthesis of **Triacetin-d9** is analogous to the synthesis of Triacetin, which typically involves the esterification of glycerol with acetic acid or acetic anhydride.[12][13][14] To produce **Triacetin-d9**, deuterated acetic acid (acetic acid-d4) would be used.

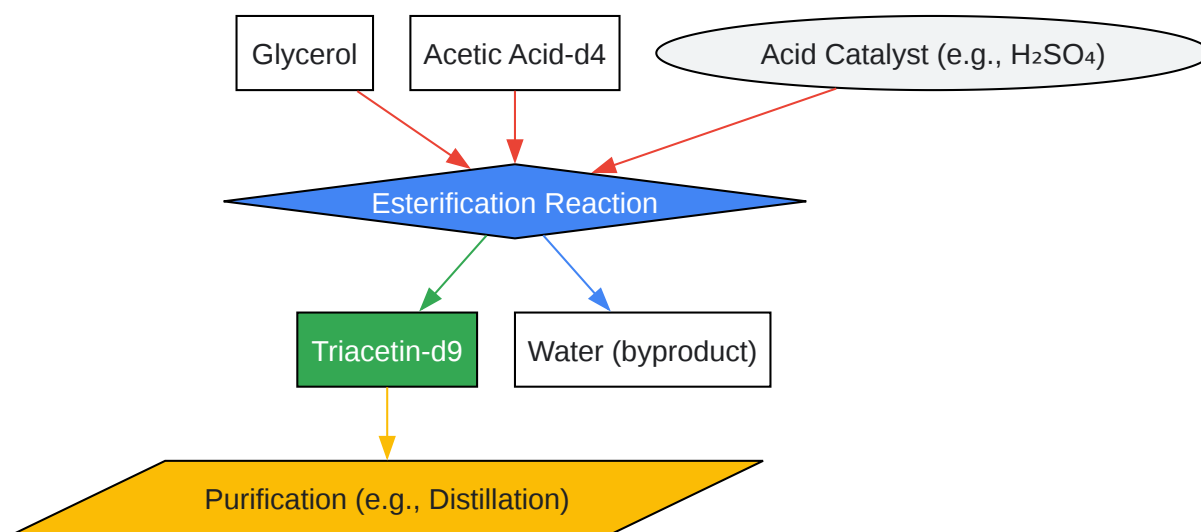


Figure 2: Synthesis of Triacetin-d9

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Caption: Plausible synthesis route for **Triacetin-d9** via acid-catalyzed esterification.

Safety and Handling

Safety data for **Triacetin-d9** is not extensively documented. The safety profile of Triacetin should be considered as a reference.

- Handling: Handle in a well-ventilated place.[8] Wear suitable protective clothing, gloves, and eye/face protection.[8][9][15] Avoid contact with skin and eyes.[8]
- Storage: Keep container tightly closed in a dry and well-ventilated place.[15][16] Store in a cool place.[15]

- Incompatibilities: Strong oxidizing agents.[7]
- Hazardous Decomposition Products: Carbon oxides (CO, CO₂) upon combustion.[7][9]

Conclusion

Triacetin-d9 is a crucial analytical tool for researchers and scientists, particularly in the field of drug development. While comprehensive experimental data for the deuterated compound is limited, the well-documented properties of Triacetin provide a reliable basis for its handling and application. The key differentiating feature of **Triacetin-d9** is its higher molecular weight due to isotopic labeling, which enables its use as an effective internal standard for precise quantification in complex biological matrices. Understanding its physical and chemical properties, along with its synthesis and applications, is essential for its effective use in a research setting.

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